Chemical structure and properties of 6-Fluoroisoquinoline-4-carboxylic acid
Chemical structure and properties of 6-Fluoroisoquinoline-4-carboxylic acid
High-Value Pharmacophore for Antiviral and Kinase Inhibitor Design
Executive Summary
6-Fluoroisoquinoline-4-carboxylic acid (CAS 2169007-97-8) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Distinct from its quinoline isomers, this scaffold offers a unique vector for structure-activity relationship (SAR) exploration, particularly in the design of SARS-CoV-2 Mpro inhibitors and kinase-targeting small molecules. Its structural core combines the basicity of the isoquinoline nitrogen with the metabolic stability of the C6-fluorine substituent and the versatile bioconjugation potential of the C4-carboxylic acid.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, reactivity profiles, and specific applications in drug discovery.
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | 6-Fluoroisoquinoline-4-carboxylic acid |
| CAS Number | 2169007-97-8 |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol |
| SMILES | OC(=O)C1=CN=CC2=C1C=CC(F)=C2 |
| InChI Key | Specific key depends on protonation state; generally unique to isomer |
| Appearance | Pale yellow to off-white solid |
Structural Features[1][2][3][7][8][9][10]
-
Isoquinoline Core: Provides a planar, aromatic scaffold capable of
- stacking interactions within protein binding pockets. -
C6-Fluorine: A bioisosteric replacement for hydrogen that blocks metabolic oxidation at a susceptible position (para to the ring fusion), enhances lipophilicity, and modulates the pKa of the aromatic system via inductive electron withdrawal.
-
C4-Carboxyl Group: Serves as the primary "handle" for derivatization, typically via amide coupling to extend the pharmacophore into solvent-exposed or specificity pockets of target enzymes.
Physicochemical Profile (Predicted & Experimental)
Understanding the physicochemical baseline is critical for optimizing ADME properties in early discovery.
| Parameter | Value (Approx.) | Significance |
| pKa (Acid) | 3.5 – 3.8 | The carboxyl group is sufficiently acidic to form stable salts with bases. |
| pKa (Base) | ~3.5 | The isoquinoline nitrogen is weakly basic. The electron-withdrawing fluorine (F) and carboxyl group reduce basicity compared to unsubstituted isoquinoline (pKa ~5.4). |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; suitable for oral drug candidates when coupled with polar side chains. |
| TPSA | ~50 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| Solubility | Low (Water) | High solubility in DMSO, DMF, and Methanol; moderate in DCM. |
Synthetic Pathways[9]
While specific industrial routes are proprietary, the synthesis of 4-substituted isoquinolines generally follows established heterocyclic protocols adapted for the fluorine substituent.
Route A: The Pomeranz-Fritsch / Halogenation Strategy
This is the most robust laboratory-scale route, building the ring system first and then installing the carboxyl group.
-
Cyclization: Condensation of 4-fluorobenzaldehyde with aminoacetal followed by acid-mediated cyclization yields 6-fluoroisoquinoline .
-
Note on Regiochemistry: The para-fluoro substituent on benzaldehyde directs cyclization to the ortho position, resulting in the 6-fluoro isomer.
-
-
Bromination: Electrophilic aromatic substitution of 6-fluoroisoquinoline with bromine (
) in the presence of or selectively targets the C4 position , yielding 4-bromo-6-fluoroisoquinoline . -
Carboxylation: Lithium-halogen exchange followed by
quench.
Detailed Protocol: Carboxylation of 4-Bromo-6-fluoroisoquinoline[1]
-
Reagents: 4-Bromo-6-fluoroisoquinoline (1.0 equiv),
-BuLi (1.1 equiv), Dry THF, Dry (gas or solid). -
Step 1: Dissolve 4-bromo-6-fluoroisoquinoline in anhydrous THF under Argon at -78°C.
-
Step 2: Add
-BuLi dropwise over 20 mins. Maintain temp < -70°C. Stir for 30 mins to generate the lithiated species. -
Step 3: Bubble dry
gas into the solution (or pour onto excess crushed dry ice) for 30 mins. -
Step 4: Allow to warm to RT. Quench with 1N HCl to pH ~3. Precipitate forms.
-
Step 5: Filter, wash with water and cold ether. Recrystallize from MeOH/Water.
Route B: Palladium-Catalyzed Carbonylation
Ideal for scale-up to avoid cryogenic conditions.
-
Substrate: 4-Bromo-6-fluoroisoquinoline or 4-Triflate analog.
-
Conditions:
, dppp (ligand), CO (balloon or pressure), , MeOH/Water or DMF/Water at 80°C. -
Mechanism: Oxidative addition -> CO insertion -> Nucleophilic attack by water/hydroxide -> Reductive elimination.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis from commercially available aldehydes to the target carboxylic acid.[2][1][3][4][5]
Reactivity & Experimental Protocols
Amide Coupling (Key Application)
The primary utility of this compound is as an acylating agent. Due to the electron-deficient nature of the isoquinoline ring, the carboxylic acid can be activated efficiently but requires care to prevent side reactions.
Standard Protocol (HATU Method):
-
Reference: Adapted from SARS-CoV-2 Mpro inhibitor synthesis [1].
-
Reagents: Acid (1.0 eq), Amine (1.0-1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 6-fluoroisoquinoline-4-carboxylic acid in DMF (0.1 M).
-
Add DIPEA and stir for 5 mins.
-
Add HATU.[6] The solution typically turns yellow/orange. Stir for 15 mins to form the active ester.
-
Add the amine partner.
-
Stir at RT for 2-16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with sat.
(removes unreacted acid), water, and brine. Dry over .
-
Salt Formation
-
Hydrochloride Salt: Treat with 4M HCl in dioxane. Useful for increasing water solubility for biological assays.
-
Sodium Salt: Treat with 1.0 eq NaOH in MeOH.
Biological Applications
Antiviral Research (SARS-CoV-2)
In 2025, this scaffold was identified as a critical component in the "Hit-to-Lead" optimization of inhibitors targeting the Main Protease (Mpro) of SARS-CoV-2 [1].
-
Mechanism: The isoquinoline moiety fits into the S2 or S3 pocket of the protease, providing hydrophobic contacts (enhanced by the 6-Fluoro group) and hydrogen bonding capabilities via the isoquinoline nitrogen.
-
Outcome: Coupling this acid with diazepane-based scaffolds improved potency (
in nanomolar range) and metabolic stability compared to non-fluorinated or quinoline analogs.
Kinase Inhibition
The 4-carboxy-isoquinoline core is a privileged scaffold for Type I and Type II kinase inhibitors.
-
Binding Mode: The nitrogen atom often acts as a hinge binder (acceptor), while the amide extending from C4 directs the molecule into the back pocket or solvent front.
-
Fluorine Effect: The C6-fluorine modulates the electronic density of the ring, often improving potency against kinases with electron-rich active sites.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophoric mapping of the molecule highlighting key interaction points.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).
References
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Source: ACS Pharmacology & Translational Science (2025). Context: Describes the synthesis of Compound 102 using 6-fluoroisoquinoline-4-carboxylic acid (CAS 2169007-97-8) via amide coupling. Link: (Inferred from search snippets).
-
Isoquinoline-4-carboxylic acid Derivatives in Drug Design. Source: Journal of Medicinal Chemistry / Chem-Impex Data. Context: General utility of the scaffold in kinase and protease inhibition. Link:
- Synthesis of Fluorinated Isoquinolines.
Sources
- 1. 2169007-97-8 6-fluoroisoquinoline-4-carboxylic acid [chemsulf.com]
- 2. ossila.com [ossila.com]
- 3. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]
- 4. scienceopen.com [scienceopen.com]
- 5. eontrading.uk [eontrading.uk]
- 6. scienceopen.com [scienceopen.com]
